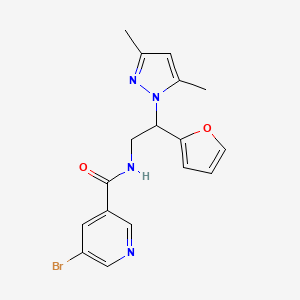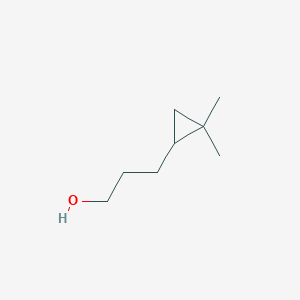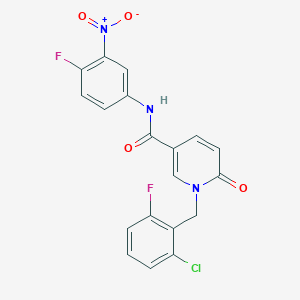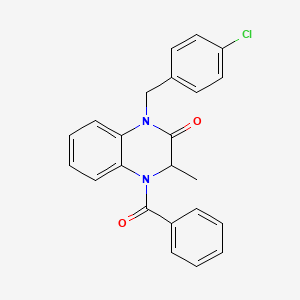![molecular formula C15H12BrClF3NO2 B2834095 4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol CAS No. 329778-52-1](/img/structure/B2834095.png)
4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol is a complex organic compound characterized by the presence of multiple functional groups, including bromine, chlorine, trifluoromethyl, aniline, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration is performed to introduce a nitro group, which is subsequently reduced to an aniline derivative.
Halogenation: The aniline derivative undergoes halogenation to introduce bromine and chlorine atoms at specific positions.
Trifluoromethylation: Introduction of the trifluoromethyl group is achieved through a reaction with a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or halogen groups, converting them into amines or dehalogenated products.
Substitution: The presence of halogens makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and dehalogenated products.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of halogens and trifluoromethyl groups can enhance the biological activity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance binding affinity and selectivity towards specific targets.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-chloroaniline
- 2-(Trifluoromethyl)aniline
- 6-Methoxy-2-bromophenol
Uniqueness
Compared to similar compounds, 4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both halogens and a trifluoromethyl group enhances its potential for diverse applications in research and industry.
属性
IUPAC Name |
4-bromo-2-[[5-chloro-2-(trifluoromethyl)anilino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF3NO2/c1-23-13-5-9(16)4-8(14(13)22)7-21-12-6-10(17)2-3-11(12)15(18,19)20/h2-6,21-22H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFOUUELVNHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=C(C=CC(=C2)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2834012.png)

![2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2834014.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2834018.png)
![1,3-dimethyl-7-(2-methylpropyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2834022.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)
![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)

![(2E)-2-[(4-chlorophenyl)formamido]-3-(furan-2-yl)-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2834033.png)

